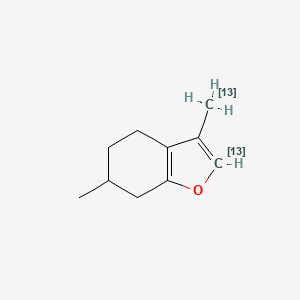
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid is a complex organic compound characterized by its unique molecular structure. This compound features two dinitroanilino groups attached to a heptanedioic acid backbone. The presence of nitro groups and the specific arrangement of atoms confer distinct chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by coupling with heptanedioic acid. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate nitration. The final coupling step may involve catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors and continuous flow systems to handle the exothermic nature of nitration reactions. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially affecting cellular pathways. The compound may also interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2,6-bis(2,4-dinitroanilino)hexanedioic acid: Similar structure but with a hexanedioic acid backbone.
(2R)-2,6-bis(2,4-dinitroanilino)octanedioic acid: Similar structure but with an octanedioic acid backbone.
Uniqueness
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid is unique due to its specific heptanedioic acid backbone, which may confer different chemical and biological properties compared to its hexanedioic and octanedioic analogs
Properties
Molecular Formula |
C19H18N6O12 |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid |
InChI |
InChI=1S/C19H18N6O12/c26-18(27)14(20-12-6-4-10(22(30)31)8-16(12)24(34)35)2-1-3-15(19(28)29)21-13-7-5-11(23(32)33)9-17(13)25(36)37/h4-9,14-15,20-21H,1-3H2,(H,26,27)(H,28,29)/t14-,15?/m1/s1 |
InChI Key |
OREMCCVTWYITLU-GICMACPYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@H](CCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


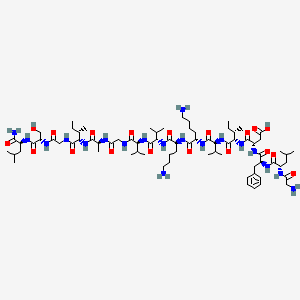
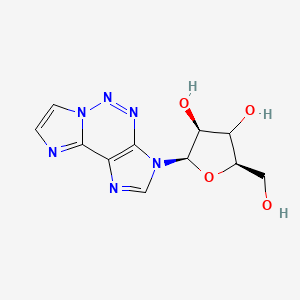
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)

![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
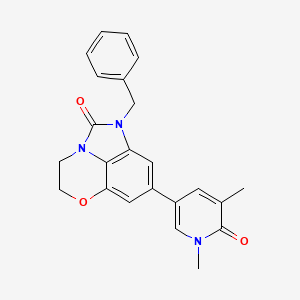

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
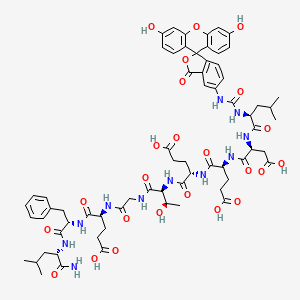
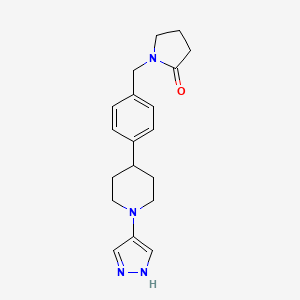
![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
